3-Bromo-4,4-dimethylpiperidine-2,6-dione
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Overview
Description
3-Bromo-4,4-dimethylpiperidine-2,6-dione is a chemical compound with the molecular formula C₇H₁₀BrNO₂ and a molecular weight of 220.064 g/mol . It is known for its unique structure, which includes a bromine atom attached to a piperidine ring with two methyl groups at the 4-position and two keto groups at the 2 and 6 positions
Preparation Methods
The synthesis of 3-Bromo-4,4-dimethylpiperidine-2,6-dione typically involves the bromination of 4,4-dimethylpiperidine-2,6-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Bromo-4,4-dimethylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of new carbon-carbon or carbon-oxygen bonds.
Common reagents used in these reactions include bromine, sodium borohydride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4,4-dimethylpiperidine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4,4-dimethylpiperidine-2,6-dione involves its interaction with molecular targets through its reactive bromine and keto groups . These functional groups allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity . The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
3-Bromo-4,4-dimethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
4,4-Dimethylpiperidine-2,6-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-4,4-dimethylpiperidine-2,6-dione: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
3-Iodo-4,4-dimethylpiperidine-2,6-dione:
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions and interactions .
Properties
CAS No. |
62565-27-9 |
---|---|
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
3-bromo-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
HWKADDSIOXGSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1Br)C |
Origin of Product |
United States |
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